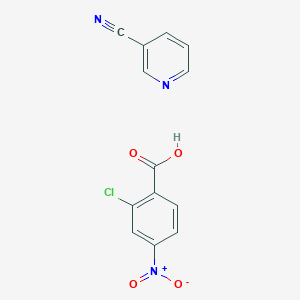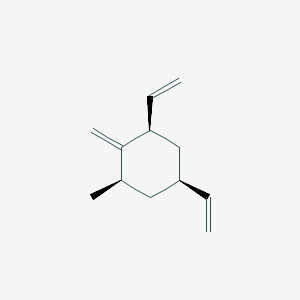
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane is a chiral organic compound with a unique structure characterized by multiple double bonds and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane typically involves the hydrovinylation of nopadiene, catalyzed by a cationic ruthenium complex. The reaction proceeds with 1,4-regioselectivity and trans-stereoselectivity . The structure is fully characterized by 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra, optical rotation, and combustion analysis .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and elastomers.
Mecanismo De Acción
The mechanism by which (1R,3R,5S)-1,5-Diethenyl-3-methyl-2-methylidenecyclohexane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its role in catalysis and material science .
Propiedades
Número CAS |
828937-40-2 |
|---|---|
Fórmula molecular |
C12H18 |
Peso molecular |
162.27 g/mol |
Nombre IUPAC |
(1R,3R,5S)-1,5-bis(ethenyl)-3-methyl-2-methylidenecyclohexane |
InChI |
InChI=1S/C12H18/c1-5-11-7-9(3)10(4)12(6-2)8-11/h5-6,9,11-12H,1-2,4,7-8H2,3H3/t9-,11+,12+/m1/s1 |
Clave InChI |
ZXXPVGVXFJQSEU-USWWRNFRSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C[C@@H](C1=C)C=C)C=C |
SMILES canónico |
CC1CC(CC(C1=C)C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


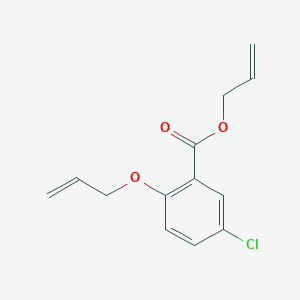
![benzyl (2R,5E)-2-[bis(tert-butoxycarbonyl)amino]-6-nitrohex-5-enoate](/img/structure/B14226134.png)

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
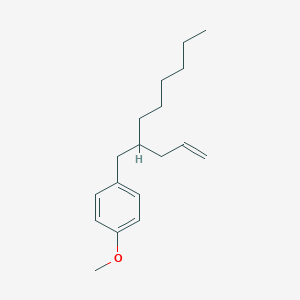
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
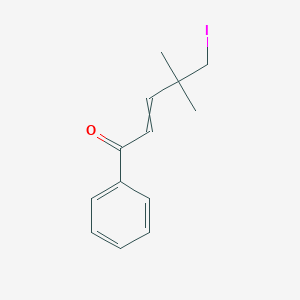
![1H-Pyrazolo[4,3-c]isoquinoline, 8-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226169.png)

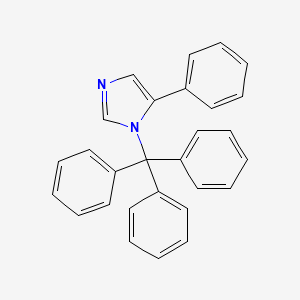
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
silane](/img/structure/B14226192.png)
![N-(4-{[2-(4-Cyanobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226198.png)
